4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate starting material for organic synthesis
4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate starting material for organic synthesis
An In-Depth Technical Guide to 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate: Synthesis, Properties, and Applications in Organic Synthesis
Abstract
4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, also commonly known as 4-(cyanomethyl)phenyl tosylate, is a bifunctional crystalline solid that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure incorporates two key reactive centers: a cyanomethyl group, amenable to a variety of chemical transformations, and a tosylate group, which functions as an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This combination makes the reagent a strategic building block for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, complete with detailed experimental protocols and mechanistic insights to support researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a stable, solid compound, facilitating its handling, storage, and precise measurement for synthetic applications. Its key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | [4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate | [] |
| Synonyms | 4-(cyanomethyl)phenyl tosylate, 4-(4-Methylbenzenesulfonyloxy)phenylacetonitrile | [] |
| CAS Number | 175135-39-4 | [][2] |
| Molecular Formula | C₁₅H₁₃NO₃S | [2] |
| Molecular Weight | 287.33 g/mol | [2][3] |
| Appearance | Solid | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC1=CC=C(CC#N)C=C1 | [2] |
| InChI Key | HYACJSQRJBCQDO-UHFFFAOYSA-N | [] |
Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate
The most direct and efficient synthesis of the title compound is achieved through the tosylation of 4-hydroxyphenylacetonitrile. This reaction involves the formation of a sulfonate ester by reacting the phenolic hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.
Synthetic Workflow and Mechanism
The causality behind this experimental design lies in the activation of the hydroxyl group. The base, typically a tertiary amine like triethylamine or pyridine, serves a dual purpose: it deprotonates the phenol to form a more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5] Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both the starting materials and the product.
The mechanism is a classic nucleophilic acyl substitution at the sulfur atom. The electron-rich phenoxide attacks the electrophilic sulfur center of the tosyl chloride, leading to the displacement of the chloride ion.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, designed for reproducibility and high yield based on established chemical principles.[5][6]
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Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetonitrile (5.00 g, 37.5 mmol, 1.0 eq.).
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Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
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Base Addition: Slowly add triethylamine (Et₃N, 7.8 mL, 56.3 mmol, 1.5 eq.) to the cooled solution via syringe.
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Reagent Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl, 8.59 g, 45.0 mmol, 1.2 eq.) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Workup: Once the reaction is complete, dilute the mixture with 100 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
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Washing: Combine the organic layers and wash successively with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a white or off-white crystalline solid.
Applications in Organic Synthesis
The utility of 4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate stems from its two distinct functional groups, which can be manipulated independently or used in concert to construct complex molecular architectures.
The Tosylate Group as a Versatile Leaving Group
Aryl tosylates are robust and highly effective leaving groups, making them valuable substrates in a range of transformations where the C-O bond is cleaved.
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Nucleophilic Aromatic Substitution (SₙAr): While less reactive than their alkyl counterparts, aryl tosylates can undergo SₙAr reactions with potent nucleophiles, particularly when the aromatic ring is activated with electron-withdrawing groups.
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Cross-Coupling Reactions: This is a primary application area. Aryl tosylates are excellent alternatives to aryl halides in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug discovery.[7] The use of tosylates can sometimes offer advantages in terms of cost, stability, and reactivity profile compared to triflates or halides.
Transformations of the Cyanomethyl Group
The cyanomethyl moiety (-CH₂CN) offers a rich field of chemical possibilities, providing a handle to introduce other critical functional groups.
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-(carboxymethyl)phenol derivatives (after subsequent cleavage or transformation of the tosylate). This provides a route to important phenylacetic acid structures.
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Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C or other reducing agents like LiAlH₄) can reduce the nitrile to a primary amine, yielding tyramine derivatives.[8] This transformation is fundamental in medicinal chemistry for accessing phenethylamine scaffolds.
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Alpha-Carbon Chemistry: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a strong base to form a stabilized carbanion. This nucleophile can then be used in alkylation or acylation reactions to build complexity at the benzylic position.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol illustrates the use of the title compound as a substrate in a palladium-catalyzed C-N cross-coupling reaction.
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Inert Atmosphere: To an oven-dried Schlenk flask, add 4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (287 mg, 1.0 mmol, 1.0 eq.), the desired amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 eq.), and sodium tert-butoxide (NaOᵗBu, 135 mg, 1.4 mmol, 1.4 eq.).
-
Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 38 mg, 0.08 mmol, 8 mol%).
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Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Then, add 5 mL of anhydrous toluene via syringe.
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is synthesized from safety data sheets of structurally related compounds.[9][10][11]
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Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[10][11]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[9][10]
-
Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.
-
First Aid:
-
In case of contact with eyes: Rinse cautiously with water for several minutes.
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In case of contact with skin: Wash off with soap and plenty of water.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
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Conclusion
4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate stands out as a strategically important synthetic intermediate. Its appeal to researchers in organic and medicinal chemistry is rooted in its dual functionality: a stable yet reactive cyanomethyl group and a superb tosylate leaving group. This combination provides a reliable and versatile platform for constructing complex molecular frameworks through a wide array of modern synthetic methodologies, including powerful cross-coupling reactions. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
References
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Matrix Fine Chemicals. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | CAS 175135-39-4. Available at: [Link]
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Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(10), 3467–3481. Available at: [Link]
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PubChem. Cyano(phenyl)methyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]
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UofL. Safety Data Sheet for a related chemical. Available at: [Link]
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Wikipedia. 4-Hydroxyphenylacetonitrile. Available at: [Link]
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Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
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Mirjafary, Z., et al. (2008). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron Letters, 49(4), 727-730. Available at: [Link]
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